Pentadecanamide

Description

Contextualization of Fatty Acid Amides in Chemical Biology

Fatty acid amides (FAAs) are a class of lipids formed from a fatty acid linked to an amine. wikipedia.org This family of structurally simple, yet biologically diverse, molecules plays crucial roles in cellular signaling. wikipedia.orgontosight.aimdpi.com In nature, FAAs are involved in a variety of biological processes, including pain sensation, inflammation, and immune system regulation. ontosight.ai The signaling activity of these molecules is tightly controlled by specific enzymes that synthesize and degrade them, such as fatty acid amide hydrolase (FAAH). wikipedia.orgontosight.ai

The FAA family is broadly categorized into groups like N-acylethanolamines, which include the well-known endocannabinoid anandamide (B1667382), and fatty acid primary amides (FAPAs), such as oleamide (B13806). wikipedia.orgnih.gov Anandamide, for instance, is recognized for its role in pain relief and mood elevation through its interaction with cannabinoid receptors. ontosight.ai The diversity of the FAA family is vast, with over 70 distinct amides identified in biological systems, and hundreds more being theoretically possible given the variety of fatty acids and biogenic amines available in nature. mdpi.comoatext.com This diversity underscores their potential as subjects of scientific inquiry and as a source for new therapeutic agents. ontosight.ai

Overview of Pentadecanamide as a Subject of Academic Inquiry

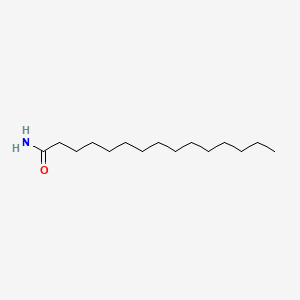

This compound is a fatty acid primary amide consisting of a 15-carbon chain derived from pentadecanoic acid linked to an amide group. ontosight.aichemsrc.com As a member of the FAA family, it is involved in cellular signaling pathways. ontosight.ai Its specific chemical structure imparts distinct physical and chemical properties that influence its biological activity and interactions with cellular components. ontosight.ai The compound is a solid at room temperature and has a defined molecular weight and formula. biosynth.comcymitquimica.com

Academic interest in this compound stems from its position within the broader, biologically significant class of FAAs. It is studied both as an individual compound and as part of the "fatty acid amidome"—the complete set of FAAs in an organism. mdpi.com Research has focused on its synthesis, characterization, and identification in various biological systems. mdpi.comchiralen.com

| Property | Value | Source |

|---|---|---|

| CAS Number | 3843-51-4 | cas.org |

| Molecular Formula | C15H31NO | biosynth.comcas.org |

| Molecular Weight | 241.41 g/mol | biosynth.comcymitquimica.com |

| Melting Point | 102 °C | biosynth.com |

| Boiling Point | 378.4 °C | biosynth.com |

| Appearance | Powder | cymitquimica.com |

Scope and Objectives of Advanced this compound Investigations

Advanced research on this compound and its derivatives spans multiple scientific fields, from medicinal chemistry to material science. The objectives of these investigations are to understand its fundamental roles and harness its properties for practical applications.

One major area of research is the development of this compound derivatives as selective enzyme inhibitors. For example, N-(3-hydroxypropionyl)this compound, a retroamide derivative, has been identified as a selective inhibitor of N-palmitoylethanolamine-selective acid amidase (NPAA), an enzyme distinct from the more commonly studied fatty acid amide hydrolase (FAAH). ucl.ac.be Such selective inhibitors are valuable tools for delineating the physiological roles of specific enzymes. ucl.ac.be

In the field of metabolomics, this compound derivatives have been identified as potential biomarkers. A study on buffalo milk metabolomics found that N-(1-Hydroxy-2-hexadecanyl)this compound was among the metabolites that were differentially expressed between pregnant and non-pregnant animals, suggesting its potential as a biomarker for early pregnancy detection. nih.govmdpi.com

Furthermore, the unique structure of this compound has been exploited in material science. In one study, a derivative, N-(2- Current time information in Bangalore, IN.benzothieno[3,2-b] Current time information in Bangalore, IN.benzothienyl)this compound, was synthesized to create a ferroelectric liquid crystal with high carrier mobility, demonstrating its potential use in advanced electronic materials. acs.org Other research has explored fatty amides, including N-(3-Amino-2-hydroxypropyl)this compound, as phase change materials for thermal energy storage, investigating how their molecular structure relates to properties like melting temperature and enthalpy. nih.govresearchgate.net

| Research Area | Specific Compound Investigated | Key Finding | Source |

|---|---|---|---|

| Enzyme Inhibition | N-(3-hydroxypropionyl)this compound | Acts as a selective inhibitor of N-palmitoylethanolamine-selective acid amidase (NPAA). | ucl.ac.be |

| Biomarker Discovery | N-(1-Hydroxy-2-hexadecanyl)this compound | Identified as a potential biomarker for early pregnancy diagnosis in buffaloes via milk metabolomics. | nih.govmdpi.com |

| Material Science (Electronics) | N-(2- Current time information in Bangalore, IN.benzothieno[3,2-b] Current time information in Bangalore, IN.benzothienyl)this compound | Forms a smectic liquid crystal phase exhibiting ferroelectric behavior, suitable for electronic applications. | acs.org |

| Material Science (Energy Storage) | N-(3-Amino-2-hydroxypropyl)this compound | Synthesized and characterized as a potential phase change material for thermal energy storage. | nih.govresearchgate.net |

Structure

3D Structure

Properties

IUPAC Name |

pentadecanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H31NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15(16)17/h2-14H2,1H3,(H2,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQGCQWARLQDMCZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCC(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H31NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00959327 | |

| Record name | Pentadecanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00959327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.41 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3843-51-4 | |

| Record name | Pentadecanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3843-51-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentadecanamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003843514 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentadecanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00959327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Natural Occurrence and Biogeochemical Distribution of Pentadecanamide

Isolation and Characterization from Plant Species

Pentadecanamide has been identified in several natural products derived from plants, primarily within waxy substances.

This compound is found in small quantities within beeswax , a natural wax produced by honey bees. Beeswax is a complex mixture primarily composed of esters of fatty acids and fatty alcohols, hydrocarbons, and free fatty acids fao.orgslideshare.net. Research has also indicated the presence of this compound in certain plant waxes . Furthermore, metabolomic analyses of Cinnamomum tamala (CTL) leaves using UPLC-Q-TOF-MSE identified fatty acid amides, with this compound and its isomer tentatively identified in supercritical CO₂ extracts preprints.org. While Sesbania species are recognized for producing various bioactive compounds, including amide derivatives, direct identification of this compound itself in these plants requires further specific investigation researchgate.net.

Identification in Specific Botanical Extracts

Detection in Microbial Metabolomes

Microorganisms, both fungal and bacterial, have been identified as producers of this compound and related fatty acid amides.

Nematode-trapping fungi (NTF) , a group of fungi that prey on nematodes, are known to produce a diverse range of metabolites, including fatty acid amides. A comprehensive metabolomic study involving species such as Arthrobotrys oligospora, Arthrobotrys thaumasia, and Arthrobotrys musiformis revealed that these fungi produce thousands of metabolites, with a notable increase in chemical diversity when they transition to their predatory stage. This compound was identified as one of the fungal metabolites significantly enriched in the predatory stage of Arthrobotrys musiformis nih.govnih.govresearchgate.net.

Certain bacterial species are capable of producing fatty acid amides. Bacillus megaterium (now classified as Priestia megaterium) has been identified as a producer of fatty amides, including this compound, through the bioconversion of oleic acid wikipedia.orgresearchgate.netwindows.net. Specifically, Bacillus megaterium NRRL B-3437 has been noted for its ability to produce various fatty amides . Additionally, research has identified gene clusters in Clostridia bacteria that enable the production of fatty acid amides (FAAs), which mimic human signaling molecules and interact with human receptors microbiomepost.com.

Production by Fungal Species

Presence in Animal Biological Matrices

This compound has been detected in secretions from animal species, indicating its role in animal biology.

Lizard Epidermal Gland Secretions: this compound has been identified in the generation gland secretions of the sungazer lizard (Cordylus giganteus). Gas chromatography-mass spectrometry (GC-MS) analysis of these secretions has revealed various constituents, including amides, which are thought to play a role in semiochemical communication core.ac.uknih.govresearchgate.netnih.gov.

Rumen Microbial Fermentation: While not a direct detection of this compound itself, pentadecanoic acid, a precursor to this compound, is produced in significant amounts by rumen microbial fermentation in ruminant animals. This fatty acid is then utilized by the mammary gland for milk fat production, linking microbial activity to the presence of related compounds in animal products nih.gov.

Compound List:

this compound

Pentadecanoic acid (precursor)

Lauroyl tryptamine (B22526) (related fatty acid amide)

Erucamide (B86657) (related fatty acid amide)

Detection in Mammalian Biofluids (e.g., milk)

Studies investigating metabolic profiles in mammalian biofluids have touched upon related compounds. For instance, research on milk metabolomics in buffaloes identified the metabolite N-(1-Hydroxy-2-hexadecanyl) this compound, noting its modulated levels in pregnant animals nih.govresearchgate.net. These findings underscore the utility of milk as an accessible biofluid for reflecting an animal's metabolic status, as it is collected non-invasively and concentrates various blood metabolites nih.govresearchgate.net. While this specific observation pertains to a derivative of this compound, it indicates the presence of structurally similar compounds within mammalian milk.

Quantification in Invertebrate Tissues

Information regarding the direct quantification of this compound within invertebrate tissues is limited in the reviewed literature. Some research in the field of endocannabinoid systems has referenced invertebrate immunocytes in broader studies of related compounds and their interactions with biological receptors scispace.comucl.ac.be. However, specific quantitative data or documented presence of this compound in invertebrate tissues was not identified in the provided search snippets.

Chemical Synthesis and Derivatization Strategies for Pentadecanamide

Conventional Synthetic Routes for Pentadecanamide

Conventional methods for synthesizing fatty acid amides, including this compound, generally involve direct amidation reactions or the activation of the carboxylic acid group followed by reaction with an amine.

Amidation Reactions and Optimization Parameters

Direct amidation of pentadecanoic acid with ammonia (B1221849) or amines is a fundamental approach. This reaction can proceed without a catalyst, but often requires elevated temperatures (120-240 °C) and pressures (100-1000 kPa) to achieve reasonable yields google.com. The formation of a stable ammonium (B1175870) salt intermediate can hinder the reaction, necessitating harsh conditions to drive the formation of the amide bond with the elimination of water csic.es.

To improve reaction rates and yields under milder conditions, various catalysts are employed. Lewis acids, such as tetra-n-butyl titanate or tetra-n-ethyl titanate, have been utilized to catalyze the direct amidation of fatty acids with ammonia google.com. Microwave irradiation has also been shown to significantly accelerate these amidation reactions, reducing reaction times and often leading to higher yields google.com.

An alternative conventional strategy involves activating the carboxylic acid group of pentadecanoic acid to a more reactive species, such as an acyl chloride (pentadecanoyl chloride) or an anhydride (B1165640), before reacting it with ammonia or a primary amine csic.esmdpi.comnih.gov. While this route typically proceeds efficiently under milder conditions, it requires an additional activation step and may generate more by-products, such as hydrogen chloride if acyl chlorides are used.

Enzymatic catalysis, particularly using lipases like Candida antarctica Lipase (B570770) B (CALB), offers a greener alternative for amidation. These biocatalysts facilitate the formation of amide bonds under mild temperatures and pressures, often with high specificity researchgate.netresearchgate.netorientjchem.orgresearchgate.netnih.gov. Optimization parameters for enzymatic amidation include enzyme loading, substrate molar ratio (amine to fatty acid), and reaction temperature, typically ranging from 5-9% enzyme loading, a 1:1 to 3:1 molar ratio of amine to acid, and temperatures between 60-70 °C orientjchem.orgresearchgate.net.

Synthesis from Fatty Acids and Amine Sources

The primary building blocks for this compound are pentadecanoic acid (a saturated fatty acid with a 15-carbon chain) nih.govnih.govebi.ac.uk and an amine source.

Pentadecanoic Acid: This C15 saturated fatty acid serves as the acyl donor. It is readily available and can be sourced from various natural fats and oils, although it is less common than even-chain fatty acids nih.govebi.ac.uk.

Amine Sources:

Ammonia (NH₃): Reacting pentadecanoic acid or its derivatives with ammonia yields primary this compound. This can be achieved directly with gaseous ammonia under pressure or by using ammonia precursors like urea (B33335) google.comcsic.es.

Primary Amines: Reaction with primary amines (R-NH₂) results in N-alkylpentadecanamides. For example, reacting pentadecanoyl chloride with ethanolamine (B43304) yields N-(2-hydroxyethyl)this compound nih.gov.

Fatty Acid Methyl Esters: In some methods, fatty acid methyl esters derived from sources like coconut oil can be reacted with amines (e.g., diethanolamine) to form amides scispace.comacs.org.

A typical laboratory synthesis might involve converting pentadecanoic acid to pentadecanoyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with ammonia in the presence of a base like triethylamine (B128534) csic.esmdpi.com.

Yield Enhancement and Purity Considerations

Maximizing the yield and purity of this compound is crucial for its practical application. Several factors influence these aspects:

Reaction Conditions: Optimizing temperature, reaction time, and stoichiometry of reactants is essential. For instance, controlling the temperature in amidation reactions can prevent side reactions like decarboxylation or ester formation google.com.

Catalysis: The choice and concentration of catalyst significantly impact yield. Lewis acids and enzymes have demonstrated efficacy in improving yields google.comresearchgate.netorientjchem.orgresearchgate.netscispace.com.

Purification: Crude reaction products often require purification. Common methods include solvent extraction (e.g., with chloroform) followed by recrystallization using solvents such as n-hexane, ethanol, and acetonitrile (B52724) google.comnih.govgoogle.com. High-performance liquid chromatography (HPLC) is frequently used to assess purity google.comgoogle.com.

Yields and Purity: Reported yields for crude fatty acid amides can range from 91-94% google.comgoogle.com. After purification, yields may decrease, for example, to around 50-54% with a purity of 90-95% for oleylamide google.comgoogle.com. Achieving high purity is vital, especially for applications requiring well-defined chemical entities.

Table 1: Comparison of Conventional Amidation Methods for Fatty Acid Amides

| Method | Starting Materials | Catalyst/Reagent | Typical Conditions | Yield (Crude) | Purity (Purified) | Notes |

| Direct Amidation | Fatty Acid + Ammonia/Amine | None, Lewis Acid, or Microwave Irradiation | High Temp (120-240°C), High Pressure (100-1000 kPa) or Microwave | Moderate | Moderate | Requires harsh conditions without catalyst; microwave enhances efficiency. |

| Acyl Chloride Route | Fatty Acid → Acyl Chloride + Ammonia/Amine | SOCl₂, Oxalyl Chloride, Triethylamine | Room Temp to moderate heat | High | High | Requires activation step, potential for HCl by-product. |

| Fatty Acid Ester Aminolysis | Fatty Acid Methyl Ester + Amine | Catalyst (e.g., CaO, enzymes) | Moderate Temp (60-80°C), Stirring | High | High | Uses ester derivatives, common for alkanolamide synthesis. |

| Enzymatic Amidation | Fatty Acid + Amine | Lipase (e.g., CALB) | Mild Temp (60-70°C), Optimized enzyme loading & molar ratio | High | High | Green chemistry approach, mild conditions, potentially easier purification. |

| CDI Activation & Amidation | Fatty Acid + CDI → Activated Acid + Amine | Carbonyl Diimidazole (CDI) | Room Temp, Dichloromethane (B109758) solvent | High | High | Practical, high-yield, scalable protocol. |

Novel Methodologies for this compound Synthesis

Research into more sustainable and efficient synthesis methods has led to the development of novel approaches, including palladium-catalyzed reactions and the application of green chemistry principles.

Palladium-Catalyzed Hydroaminocarbonylation Approaches

Palladium-catalyzed hydroaminocarbonylation represents a modern synthetic strategy for amide formation. This methodology typically involves the reaction of alkenes or alkynes with carbon monoxide (CO) and an amine source, such as ammonia or ammonium chloride, in the presence of a palladium catalyst rsc.orgrsc.orgacs.orgacs.org. This process can yield various amide structures, including branched or α,β-unsaturated amides, depending on the substrate and catalyst system rsc.orgacs.org. Ammonium chloride has emerged as a convenient and cost-effective alternative to gaseous ammonia for this reaction rsc.orgacs.org. While specific examples for this compound via this route are not extensively detailed in the provided literature, the general methodology offers potential for synthesizing long-chain amides from unsaturated precursors. The use of CO as a C1 building block contributes to the atom economy of these reactions .

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly integrated into the synthesis of fatty acid amides to minimize environmental impact and enhance sustainability. Key aspects include:

Enzymatic Synthesis: As mentioned, the use of lipases as biocatalysts is a prominent green approach, operating under mild conditions and often producing fewer by-products researchgate.netresearchgate.netorientjchem.orgresearchgate.netnih.gov.

Solvent Choice and Reduction: Employing greener solvents (e.g., cyclopentyl methyl ether) or developing solvent-free reaction systems reduces hazardous waste and improves process safety researchgate.netnih.govresearchgate.net.

Atom Economy: Reactions that incorporate most of the starting material atoms into the final product, such as hydroaminocarbonylation using CO, are favored .

Energy Efficiency: Microwave irradiation can reduce energy consumption compared to conventional heating google.com.

Reduced Hazardous Reagents: Avoiding highly reactive and toxic reagents like acyl halides by utilizing direct amidation or CDI activation contributes to greener synthesis csic.esthieme-connect.com.

Catalyst Recyclability: The use of heterogeneous or immobilized catalysts that can be recovered and reused enhances the sustainability of the process researchgate.netscispace.com.

These green methodologies aim to create more sustainable pathways for producing this compound and other fatty acid amides, aligning with contemporary demands for environmentally responsible chemical manufacturing.

Compound Name Table:

this compound

Pentadecanoic acid

Ammonia

Urea

Ammonium chloride

Ethanolamine

Amine

Primary amines

N-alkylpentadecanamides

Pentadecanoyl chloride

Fatty acid methyl ester

Diethanolamine

N-(2-hydroxyethyl)this compound

Carbonyl diimidazole (CDI)

Thionyl chloride (SOCl₂)

Oxalyl chloride

Chemoenzymatic Synthetic Routes

Chemoenzymatic synthesis offers a greener and often more selective approach to producing amides compared to traditional chemical methods. Enzymes, particularly lipases and amidohydrolases, are frequently employed as biocatalysts for amide bond formation.

One common chemoenzymatic strategy for synthesizing fatty acid amides involves the ammonolysis of fatty acids or their derivatives (like esters or triglycerides) using lipases. For instance, Candida antarctica lipase B (CALB), often immobilized on a support like chitosan, has been utilized for the synthesis of fatty acid amides such as oleamide (B13806) and erucamide (B86657) aip.orgaip.orgresearchgate.net. These reactions typically occur in organic solvent media, such as dichloromethane or tert-butyl alcohol, and involve reacting a fatty acid (or its ester/triglyceride) with ammonia or urea aip.orgaip.orgresearchgate.net. Optimal conditions often involve specific reaction times, temperatures, and molar ratios of reactants to maximize yield and purity aip.orgaip.orgresearchgate.net.

While direct literature on the chemoenzymatic synthesis of this compound specifically is limited in the provided search results, the established methods for other fatty acid amides are directly applicable. Pentadecanoic acid could be reacted with ammonia or urea in the presence of a suitable immobilized lipase, such as CALB, under optimized conditions of solvent, temperature, and reactant molar ratios aip.orgaip.orgresearchgate.net.

Another enzymatic route involves the use of adenylating enzymes, such as TamA ANL biocatalysts, which activate palmitoleic acid (a C16 fatty acid) as an acyl-adenylate intermediate. Ammonia then nucleophilically attacks this intermediate to form the amide bond . While this example uses palmitoleic acid, the principle can be extended to pentadecanoic acid.

Synthesis of this compound Derivatives and Analogues

The synthesis of this compound derivatives and analogues allows for the fine-tuning of its chemical and biological properties for specific research purposes. These modifications can target the amide moiety, alter chain length or saturation, or introduce novel functional groups.

Structural Modification at the Amide Moiety

Modifications at the amide group (-CONH₂) of this compound can lead to N-substituted amides or other amide-related structures. For example, the synthesis of N-substituted pentadecanamides can be achieved through the reaction of pentadecanoyl chloride or pentadecanoic anhydride with primary or secondary amines acs.org. This approach allows for the introduction of various alkyl, aryl, or functionalized amine groups onto the nitrogen atom of the amide.

Research into fatty acid amide modifications has also explored converting amides to esters, a challenging transformation typically achieved through nickel-catalyzed activation of the amide C-N bond science.gov. While not a direct modification of the amide nitrogen, this highlights the potential for transforming the amide functionality itself. Furthermore, N-acylation reactions, such as the reaction of palmitoleamide (B560884) (a C16 analogue) with glycine (B1666218) or ethanolamine under basic conditions, yield N-acylethanolamines (NAEs), which are important lipid signaling molecules . This demonstrates the potential for creating more complex structures by reacting the amide nitrogen with other molecules.

Chain Length and Saturation Variations

While the focus is on this compound, understanding variations in chain length and saturation is crucial for synthesizing related analogues. Research indicates that increasing fatty acid chain lengths in fatty acid amides can improve properties such as gel mechanical strength due to enhanced van der Waals interactions researchgate.netias.ac.in. Conversely, shorter chain lengths might alter solubility or reactivity.

The synthesis of analogues with different chain lengths or saturation levels typically involves starting with the corresponding fatty acid or its derivative. For example, to create a C14 analogue, myristic acid would be used instead of pentadecanoic acid. Similarly, introducing unsaturation would involve using a fatty acid with double bonds. These variations are achieved through standard amidation reactions, analogous to those used for this compound synthesis, but employing different fatty acid precursors acs.orgresearchgate.net. For instance, the synthesis of oleamide involves oleic acid, which has an 18-carbon chain with a double bond aip.orgaip.org.

Introduction of Functional Groups for Specific Research Purposes

The introduction of functional groups onto this compound or its derivatives is a key strategy for applications in chemical biology, diagnostics, and targeted delivery.

Fluorescent Labeling: Fluorescent tags can be attached to fatty acid amides to create probes for studying their metabolism, localization, or interactions within biological systems. For example, fluorescent fatty acid analogues have been developed to study lipid biosynthesis in parasites researchgate.net. These probes are often synthesized by incorporating a fluorophore into the fatty acid chain or at the amide nitrogen, utilizing reactions like copper-catalyzed azide-alkyne cycloadditions (CuAAC) for bioconjugation .

Bioconjugation: this compound derivatives can be designed for bioconjugation to biomolecules or surfaces. This often involves incorporating reactive handles, such as alkynes or azides, onto the molecule, which can then participate in click chemistry reactions google.com. Such functionalized amides can serve as linkers for attaching drugs, peptides, or other molecules of interest.

Targeted Delivery and Prodrugs: this compound derivatives can be synthesized as prodrugs that are activated by specific enzymes. For example, conjugates of fatty acids with niacin or salicylic (B10762653) acid have been designed to be cleaved intracellularly by fatty acid amide hydrolase (FAAH), ensuring the co-delivery of both moieties researchgate.net. This strategy leverages the enzyme's substrate specificity to achieve targeted release.

These derivatization strategies allow for the creation of tailored this compound-based molecules with enhanced or novel functionalities for diverse scientific investigations.

Molecular Mechanisms and Biological Roles of Pentadecanamide in Model Systems

Modulation of Enzymatic Activity and Substrate Selectivity

Pentadecanamide's interaction with various enzymes is a key area of research, particularly concerning its potential influence on metabolic processes and the breakdown of other lipid mediators.

Interactions with Amidases and Esterases

Studies have explored the interaction of fatty acid amides, including derivatives structurally related to this compound, with enzymes like Fatty Acid Amide Hydrolase (FAAH) and N-palmitoylethanolamine-selective acid amidase (NPAA). While direct extensive data on this compound's specific interactions with these enzymes is still developing, research on related compounds provides insight. For instance, N-(3-hydroxypropionyl)this compound, a derivative, has shown inhibitory activity against NPAA, with an IC50 of 32 µM ucl.ac.be. Another study indicated that pentadecylamine, a related compound, exhibited potent NAAA (NAAA is another name for N-palmitoylethanolamine-selective acid amidase) inhibitory activity with an IC50 of 5.7 µM, while showing much weaker effects on FAAH researchgate.net. These findings suggest that fatty acid amides and their derivatives can interact with and modulate the activity of these hydrolases, which are involved in the metabolism of bioactive lipid mediators researchgate.netucl.ac.behelsinki.fiuniprot.orgrcsb.org.

Impact on Lipid Metabolism Enzymes

The broader impact of this compound on lipid metabolism enzymes is an area of ongoing investigation. Enzymes such as Fatty Acid Synthase (FAS), Acetyl-CoA Carboxylase (ACC), and Acyl-CoA:diacylglycerol acyltransferase (DGAT1) are central to lipogenesis uky.eduembopress.orgconicet.gov.ar. While direct studies linking this compound to the modulation of these specific enzymes are limited in the provided search results, the general role of fatty acid amides as lipid mediators suggests potential interactions. Research on other fatty acid derivatives indicates that modulation of lipogenic enzymes can influence cellular lipid accumulation and metabolic pathways embopress.orgconicet.gov.arnih.govresearchgate.net. For example, compounds that inhibit lipogenesis can affect fatty acid synthesis and triglyceride accumulation, processes critical for energy storage and cellular function.

Engagement with Cellular Signaling Pathways

This compound's biological roles are further explored through its potential engagement with cellular signaling pathways, including those related to the endocannabinoid system, cell cycle progression, and apoptosis.

Investigation of Endocannabinoid System Modulation

The endocannabinoid system (ECS) is a complex signaling pathway involving cannabinoid receptors (CB1 and CB2), endogenous ligands (endocannabinoids), and enzymes responsible for their synthesis and degradation semanticscholar.orgbms.com. While anandamide (B1667382) (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG) are the primary endocannabinoids, other lipid mediators, including fatty acid amides, are also part of this broader signaling network ucl.ac.benih.govresearchgate.net. Some studies have indicated that compounds structurally related to this compound might influence endocannabinoid signaling pathways ucl.ac.bescispace.com. For instance, N-(3-hydroxypropionyl)this compound has been identified as a selective inhibitor of the N-palmitoylethanolamine-selective acid amidase (NPAA), an enzyme involved in the degradation of lipid mediators ucl.ac.beucl.ac.be. While direct evidence of this compound itself acting as a ligand for cannabinoid receptors is not explicitly detailed in the provided results, its structural class suggests a potential role in modulating lipid-based signaling networks.

Influence on Cell Cycle Progression

Research into the effects of this compound on cell cycle progression indicates a potential role in regulating cell proliferation. Some studies suggest that certain fatty acid amides and related compounds can influence cell cycle progression, leading to either arrest or altered proliferation rates googleapis.comnih.gov. For example, anandamide, a related endocannabinoid, has been shown to inhibit the proliferation of human breast cancer cells in vitro by reducing the number of cells in the S phase of the cell cycle nih.gov. Similarly, other compounds have been noted to induce cell cycle arrest and apoptosis googleapis.comresearchgate.net. The precise mechanisms by which this compound might influence cell cycle regulators, such as cyclin-dependent kinases (CDKs), are not detailed in the provided snippets, but its classification as a lipid mediator warrants further investigation into its effects on cell division and proliferation numberanalytics.comjagiroadcollegelive.co.inmrc.ac.uk.

Studies on Apoptotic Mechanisms in Cellular Models

This compound and related compounds have been investigated for their effects on apoptosis, the programmed process of cell death. Some studies suggest that certain fatty acid amides can induce apoptosis in cellular models, potentially through mechanisms involving caspase activation or mitochondrial pathways scispace.comgoogleapis.comcreative-diagnostics.comwikipedia.org. For instance, a patent application mentions that certain compounds related to this compound can induce apoptosis and cell cycle arrest pathways, citing caspase activation as a marker googleapis.comresearchgate.net. Apoptosis is a critical cellular process regulated by complex pathways, including the intrinsic pathway involving mitochondria and the extrinsic pathway triggered by cell surface receptors, both of which can lead to the activation of caspases, key executioner proteins in cell death creative-diagnostics.comwikipedia.orgwikipedia.orgwho.intresearchgate.net. The specific mechanisms by which this compound might trigger these pathways remain an area for detailed research.

Ligand-Receptor Interaction Studies

Research into the molecular interactions of this compound and its derivatives has explored their binding affinities and potential roles in various biological systems. These studies often employ in vitro methodologies to elucidate specific target interactions and the underlying mechanisms.

In Vitro Receptor Binding Affinity Investigations

In vitro studies have begun to characterize the binding of this compound and its analogues to specific biological targets. One investigation noted that this compound, alongside related compounds like octadecanamide, exhibited receptor binding activity against Acetylcholinesterase (AChE) researchgate.net. This suggests a potential interaction with the enzyme's active site, although the precise nature and affinity of this interaction require further detailed study.

Furthermore, research involving derivatives of this compound has provided insights into binding affinities for other receptor systems. For instance, the derivative N-n-butyl-15-(3,17/3-dihydroxyoestra-l,3,5,(10)-trien-7a-yl)-pentadecanamide, which incorporates a this compound moiety, was evaluated for its binding affinity to the mouse estrogen receptor. This derivative demonstrated a relatively low binding affinity compared to standard ligands.

| Ligand | Receptor | Relative Binding Affinity |

| Oestradiol | Mouse Estrogen R. | 1.00 |

| ICI 164,384 | Mouse Estrogen R. | 0.23 |

| ICI 165,801 | Mouse Estrogen R. | 1.00 |

| ICI 163,964 | Mouse Estrogen R. | 0.21 |

| ICI 165,889 | Mouse Estrogen R. | 0.04 |

| N-n-butyl-15-(3,17/3-dihydroxyoestra-l,3,5,(10)-trien-7a-yl)-pentadecanamide | Mouse Estrogen R. | 0.01 |

| ICI 169,784 | Mouse Estrogen R. | 0.01 |

| ICI 182,780 | Mouse Estrogen R. | 0.17 |

Table 1: Relative binding affinities of various ligands, including a this compound derivative, to the mouse estrogen receptor. Data is presented relative to Oestradiol. oup.com

Characterization of Specific Receptor Subtype Interactions

The binding affinity investigations highlight interactions with specific receptor types. This compound itself has shown binding activity against Acetylcholinesterase (AChE) researchgate.net. In the case of its derivative, N-n-butyl-15-(3,17/3-dihydroxyoestra-l,3,5,(10)-trien-7a-yl)-pentadecanamide, the interaction is characterized by a low relative binding affinity to the estrogen receptor oup.com. Other related compounds, such as certain macamides, have demonstrated binding affinities for the CB1 receptor nih.gov, and other derivatives have been linked to potential interactions with 5-HT3A receptors scispace.com, suggesting a broader scope for related fatty acid amides in interacting with various receptor subtypes.

Allosteric Modulation and Conformational Dynamics

While direct evidence for this compound's role as an allosteric modulator or its specific conformational dynamics is limited in the reviewed literature, the broader context of ligand-receptor interactions provides relevant frameworks. Allosteric modulators are substances that bind to a receptor at a site distinct from the natural ligand's binding site, thereby altering the receptor's response to stimuli wikipedia.orguniversiteitleiden.nl. This modulation can influence the affinity or efficacy of other ligands wikipedia.org. Conformational dynamics refer to the inherent flexibility and movement of protein structures, which are crucial for receptor function and ligand binding frontiersin.orgrsc.org. Studies involving molecular dynamics simulations in the context of this compound's interaction with AChE suggest that such computational approaches can be employed to explore the dynamic aspects of these interactions researchgate.net. General research on other receptors indicates that ligand binding can induce significant conformational changes, influencing downstream signaling pathways and receptor activity frontiersin.orgnih.gov.

Physiological Roles in Non-Human Biological Systems

This compound has been investigated for its physiological roles in non-human biological systems, particularly in the context of reproduction and as a potential biomarker.

Reproductive Physiology in Animal Models (e.g., ovulation modulation in rats/cows)

This compound has been identified as a compound capable of modulating reproductive processes in animal models. Specifically, it has been shown to inhibit ovulation in both rats and cows biosynth.com. This inhibitory effect on ovulation suggests a potential role in fertility regulation within these species.

Metabolomic Biomarker Discovery in Livestock (e.g., pregnancy in buffaloes)

Metabolomic analysis of milk samples from buffaloes has revealed this compound, in the form of N-(1-Hydroxy-2-hexadecanyl)this compound, as one of several metabolites that are differentially expressed between pregnant and non-pregnant animals researchgate.netnih.govnih.govmdpi.comunina.it. This finding positions this compound and related metabolites as potential biomarkers for the early detection of pregnancy in buffaloes.

The study identified five key metabolites that showed significant differences in expression levels. Among these, N-(1-Hydroxy-2-hexadecanyl)this compound, along with arginine-succinic acid hydrate (B1144303), exhibited positive modulation (i.e., higher levels) in milk samples from pregnant buffaloes collected at specific time points post-insemination (D10, D0) mdpi.com. Conversely, acetylcarnitine was found to be more abundant in non-pregnant buffaloes researchgate.netnih.govnih.govmdpi.com. Other identified metabolites, such as 5′-O-{[3-({4-[(3aminopropyl)amino]butyl}amino)propyl]carbamoyl}-2′-deoxyadenosine and N-[2,3-Bis(dodecyloxy)propyl]-L-lysinamide, were either unchanged or negatively modulated in pregnant animals mdpi.com.

| Metabolite | Status in Buffaloes | Modulation/Abundance |

| Acetylcarnitine | Non-pregnant | Dominant/Higher |

| N-(1-Hydroxy-2-hexadecanyl)this compound | Pregnant | Positively modulated (Higher at D10, D0) |

| Arginine-succinic acid hydrate | Pregnant | Positively modulated (Higher at D10, D0) |

| 5′-O-{[3-({4-[(3aminopropyl)amino]butyl}amino)propyl]carbamoyl}-2′-deoxyadenosine | Pregnant | Unchanged or negatively modulated |

| N-[2,3-Bis(dodecyloxy)propyl]-L-lysinamide | Pregnant | Unchanged or negatively modulated |

Table 2: Differential metabolite expression in buffalo milk related to pregnancy status. N-(1-Hydroxy-2-hexadecanyl)this compound is highlighted as a potential biomarker. researchgate.netmdpi.com

Compound Names Mentioned:

this compound

N-(1-Hydroxy-2-hexadecanyl)this compound

N-n-butyl-15-(3,17/3-dihydroxyoestra-l,3,5,(10)-trien-7a-yl)-pentadecanamide

Oestradiol

Acetylcarnitine

Arginine-succinic acid hydrate

5′-O-{[3-({4-[(3aminopropyl)amino]butyl}amino)propyl]carbamoyl}-2′-deoxyadenosine

N-[2,3-Bis(dodecyloxy)propyl]-L-lysinamide

Octadecanamide

Based on the comprehensive search for information regarding this compound's ecological roles in microbial-host interactions, specifically with nematode-trapping fungi (NTF), the available research primarily focuses on a related compound, Nonadecanamide.

While one source mentions this compound (C₁₅H₃₁NO) as a metabolite identified in a Nematode-Trapping Fungi Study, enriched during the predatory phase , the detailed research findings and specific ecological roles of this compound in these interactions are not elaborated upon in the provided search results. The same source also highlights Nonadecanamide (C₁₉H₃₉NO) as a key metabolite produced by NTF such as Arthrobotrys musiformis and notes that its bioactivities against nematode prey were assessed researchgate.net.

The majority of the scientific literature retrieved discusses the general predatory mechanisms of nematode-trapping fungi, their diverse metabolite production during predator-prey interactions, and the specific roles of other compounds or fungal species in these processes mdpi.comresearchgate.netmdpi.comnih.govnih.govffhdj.comnih.govresearchgate.netaliah.ac.inresearchgate.netnematologia.com.bractajournal.commpg.deplos.org. These studies detail how NTF develop specialized trapping structures (e.g., adhesive networks, constricting rings) to capture and consume nematodes, and how various metabolites contribute to these interactions. However, specific, detailed research findings and quantifiable data pertaining to this compound's ecological function in these interactions, which would be suitable for data tables, were not found.

Therefore, due to the lack of specific, detailed research findings and data tables for this compound's ecological roles in microbial-host interactions with nematode-trapping fungi, the requested article section cannot be fully generated at this time. The current scientific literature predominantly details the involvement of Nonadecanamide in these biological processes.

Structure Activity Relationship Sar Studies of Pentadecanamide and Its Analogues

Design and Synthesis of Pentadecanamide Analogues for SAR Probingnih.gov,jst.go.jp

The design and synthesis of this compound analogues are fundamental to probing structure-activity relationships. These efforts involve systematically altering specific parts of the this compound molecule to observe the resulting changes in biological activity. Research in this area often focuses on creating libraries of compounds where, for example, the alkyl chain length is varied, or functional groups are introduced or modified on the amide moiety.

For instance, studies on fatty acid amide hydrolase (FAAH) inhibitors have explored modifications to the acyl side chain to optimize potency and selectivity scispace.comnih.govresearchgate.net. These modifications might include introducing conformational constraints or altering the terminal groups of the fatty acid chain. The synthesis of such analogues typically involves standard organic chemistry techniques, such as amide bond formation between a pentadecanoic acid derivative and a suitable amine, or modifications to existing fatty acid amides. The goal is to create a diverse set of compounds that systematically explore the chemical space around the this compound scaffold.

Correlating Structural Features with Biological and Biochemical Activities

Understanding how specific structural features of this compound analogues correlate with their biological and biochemical activities is the core of SAR studies. This involves analyzing the effects of variations in the molecule's architecture on its efficacy, potency, and selectivity towards a particular target.

Influence of Alkyl Chain Length and Branchinglookchem.com,smolecule.com

The length and branching of the alkyl chain in fatty acid amides, including this compound analogues, significantly influence their biological activities. For example, studies on fatty acid amide hydrolase (FAAH) inhibitors have shown that the length of the lipophilic group can have substantial effects on enzyme inhibition, often exhibiting a parabolic relationship with alkyl chain length nih.gov. Longer alkyl chains generally increase lipophilicity, which can enhance membrane permeability and interaction with hydrophobic pockets in target proteins.

Research into other fatty acid amide derivatives has indicated that activity can increase with carbon chain length, with optimal activity observed at certain lengths (e.g., C12 in one study) nih.gov. Conversely, branching in the alkyl chain can also modulate activity, potentially by altering the molecule's fit within a binding site or affecting its metabolic stability. While direct studies on this compound's C15 chain specifically concerning branching are not detailed in the provided search results, the general principle for fatty acid amides suggests that variations here are critical for SAR.

Impact of Amide Substitutionslookchem.com,smolecule.com

Modifications to the amide functional group itself, such as substitutions on the nitrogen atom or alterations to the carbonyl group, can profoundly impact the biological activity of this compound analogues. For instance, N-alkylation or the introduction of different functional groups onto the amide nitrogen can alter hydrogen bonding capabilities, polarity, and steric interactions with biological targets.

Studies on FAAH inhibitors have explored variations in the N-terminal group, demonstrating that substituents of different sizes, shapes, flexibility, and lipophilicity can significantly affect inhibitory potency nih.gov. For example, replacing a cyclohexyl group with smaller alkyl chains often decreased potency, while longer chains or specific cyclic structures could enhance it. The presence of a free amine group in certain uracil-based FAAH inhibitors was found to be unfavorable for activity, suggesting that the nature of the amide substitution is critical mdpi.com.

Stereochemical Considerations and Their Mechanistic Implications

Stereochemistry, or the three-dimensional arrangement of atoms in a molecule, can play a critical role in the interaction of this compound analogues with chiral biological targets. If a this compound analogue possesses chiral centers, its different stereoisomers (enantiomers or diastereomers) may exhibit distinct biological activities.

Research on other fatty acid amide derivatives has shown that stereochemistry can lead to significant differences in potency, with one enantiomer being substantially more active than the other nih.gov. For example, in studies of FAAH inhibitors containing a chiral center adjacent to the electrophilic carbonyl, one enantiomer was found to be approximately 200-fold more active than its counterpart, with X-ray crystallography confirming the (S)-configuration as the more potent one nih.gov. These findings highlight the importance of considering stereochemical configurations when designing and evaluating this compound analogues for specific biological activities, as it directly impacts their mechanistic interaction with target enzymes or receptors.

Computational Approaches in SAR Elucidation

Computational methods are indispensable tools in modern SAR studies, enabling the prediction of molecular properties and interactions, thereby guiding experimental design and accelerating the discovery of new bioactive compounds.

Molecular Docking Simulations for Ligand-Enzyme/Receptor Interactionsscielo.br,ontosight.ai

Molecular docking simulations are widely used to predict the binding modes and affinities of small molecules (ligands) to biological targets such as enzymes or receptors. For this compound analogues, docking studies can provide insights into how structural modifications influence their interaction with targets like Fatty Acid Amide Hydrolase (FAAH).

These simulations can identify key binding interactions, such as hydrogen bonds, hydrophobic contacts, and electrostatic forces, between the ligand and the target's active site. For instance, docking studies have been employed to understand the binding of various fatty acid amide derivatives to FAAH, identifying potential interactions with specific amino acid residues within the enzyme's active site scielo.brnih.govscilit.com. Such analyses can reveal which structural features are critical for potent inhibition and guide the design of new analogues with improved binding characteristics. For example, apolar groups on the lateral chain of inhibitor compounds fitting into hydrophobic pockets of FAAH have been confirmed through docking studies scielo.br. Similarly, studies on FAAH inhibitors have used docking to explore the fit of various N-terminal groups within the enzyme's lipophilic region, mimicking the natural substrate nih.gov.

Advanced Analytical Methodologies for Pentadecanamide Research

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental for elucidating the molecular structure and identifying functional groups within pentadecanamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR) for Structural Elucidation

NMR spectroscopy is a powerful tool for determining the detailed structure of organic molecules like this compound. ¹H NMR provides information about the number, type, and connectivity of hydrogen atoms, while ¹³C NMR reveals the carbon skeleton.

¹H NMR: For this compound, ¹H NMR typically shows signals corresponding to the terminal methyl group (CH₃), the methylene (B1212753) protons (CH₂) along the alkyl chain, and the amide proton (NH). The methylene protons adjacent to the carbonyl group (α-CH₂) usually appear as a triplet around 2.1-2.2 ppm, while the terminal methyl group appears as a triplet around 0.8-0.9 ppm. The long chain methylene protons (CH₂) are observed as multiplets in the 1.1-1.4 ppm range, and the amide proton typically resonates as a broad singlet or triplet in the downfield region, often around 5.9-6.1 ppm, though its exact position can vary with solvent and concentration nih.govnih.gov.

¹³C NMR: ¹³C NMR provides information about the carbon environment. The carbonyl carbon (C=O) of the amide group is expected to resonate around 174-176 ppm. The α-carbon (adjacent to the carbonyl) appears around 36 ppm, the terminal methyl carbon around 14 ppm, and the methylene carbons span a range from approximately 22 ppm to 32 ppm nih.govcore.ac.uk.

Table 7.1.1: Characteristic NMR Chemical Shifts for this compound (Approximate Values)

| Nucleus | Chemical Shift (ppm) | Assignment | Reference |

| ¹H | 0.8-0.9 (t) | Terminal Methyl (CH₃) | nih.govnih.gov |

| ¹H | 1.1-1.4 (m) | Methylene Chain (CH₂) | nih.govnih.gov |

| ¹H | 2.1-2.2 (t) | α-Methylene (CH₂-C=O) | nih.govnih.gov |

| ¹H | 5.9-6.1 (br) | Amide Proton (NH) | nih.govnih.gov |

| ¹³C | 14-15 | Terminal Methyl (CH₃) | nih.govcore.ac.uk |

| ¹³C | 22-23 | β-Methylene (CH₂-CH₃) | nih.govcore.ac.uk |

| ¹³C | 25-32 | Methylene Chain (CH₂) | nih.govcore.ac.uk |

| ¹³C | 36 | α-Methylene (CH₂-C=O) | nih.govcore.ac.uk |

| ¹³C | 174-176 | Carbonyl (C=O) | nih.govcore.ac.uk |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

IR and Raman spectroscopy probe the vibrational modes of molecules, providing characteristic fingerprints for functional group identification.

IR Spectroscopy: this compound exhibits characteristic absorption bands associated with its amide functional group and long alkyl chain. The N-H stretching vibration typically appears around 3300-3360 cm⁻¹ nih.gov. The amide I band, corresponding to the C=O stretching vibration, is observed strongly around 1630-1650 cm⁻¹ nih.gov. The amide II band, arising from N-H bending and C-N stretching, is usually found around 1540-1550 cm⁻¹ nih.gov. The C-H stretching vibrations of the saturated alkyl chain are prominent in the region of 2850-2960 cm⁻¹ nih.gov.

Raman Spectroscopy: Raman spectroscopy complements IR by providing complementary vibrational information. Similar to IR, it can detect C-H stretching modes of the alkyl chain and characteristic vibrations of the amide group.

Table 7.1.2: Characteristic IR Absorption Frequencies for this compound

| Frequency (cm⁻¹) | Assignment | Reference |

| 3300-3360 | N-H Stretching | nih.gov |

| 2850-2960 | C-H Stretching (Alkyl Chain) | nih.gov |

| 1630-1650 | C=O Stretching (Amide I) | nih.gov |

| 1540-1550 | N-H Bending/C-N Stretching (Amide II) | nih.gov |

Chromatographic Separation and Detection Techniques

Chromatographic methods are essential for separating this compound from complex mixtures and for its subsequent detection and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Amides

GC-MS is a powerful technique for analyzing volatile and semi-volatile compounds.

Application to this compound: While this compound is a relatively long-chain fatty amide, it can be analyzed by GC-MS, potentially requiring higher temperatures or derivatization to improve volatility and thermal stability, especially in complex matrices e3s-conferences.orgresearchgate.netgoogle.com. GC-MS separates compounds based on their boiling points and polarity, and then identifies them based on their mass-to-charge ratio (m/z) and fragmentation patterns.

Research Findings: GC-MS has been used to identify this compound in various extracts, such as those from fungi e3s-conferences.orgresearchgate.net. For instance, 2-methyl this compound was identified with a retention time of 29.900 min, showing a quasi-ion molecular peak at m/z 256.2636 and characteristic fragment ions e3s-conferences.org. This compound itself would exhibit a molecular ion peak corresponding to its molecular weight and fragmentation patterns characteristic of fatty acid amides, such as the loss of the amide group or fragments of the alkyl chain e3s-conferences.orgresearchgate.netlookchem.com.

Table 7.2.1: Representative GC-MS Data for this compound (Hypothetical/Exemplary)

| Compound | Retention Time (min) | Molecular Ion (m/z) | Characteristic Fragment Ions (m/z) | Reference |

| This compound | ~25-30 | 241.2 | 241 (M⁺), 226 (M-CH₃) | e3s-conferences.orgresearchgate.net |

| 2-Methylthis compound | 29.900 | 255.3 | 256 ([M+H]⁺), 172, 158, 144 | e3s-conferences.org |

Note: Actual retention times and fragmentation patterns can vary significantly based on the GC column, temperature program, and MS ionization method used.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Metabolomic Profiling and Quantification

LC-MS is a highly versatile technique for the analysis of non-volatile and thermally labile compounds, making it ideal for metabolomic studies and precise quantification.

Application to this compound: LC-MS is widely used for identifying and quantifying this compound in biological samples, food products, and natural extracts rsc.orgunina.itmdpi.comnih.govnih.gov. The technique combines the separation power of liquid chromatography (typically reversed-phase HPLC) with the sensitive and selective detection capabilities of mass spectrometry. Common ionization methods include Electrospray Ionization (ESI) in positive or negative modes mdpi.comnih.govnih.govpreprints.org.

Metabolomic Profiling: In metabolomic studies, LC-MS allows for the comprehensive profiling of small molecules within a sample. This compound has been identified as a metabolite in various biological matrices, including buffalo milk, where it was found to be differentially expressed between pregnant and non-pregnant animals unina.itmdpi.comresearchgate.net. It has also been detected in plant extracts nih.govpreprints.orgnih.govnih.gov and sponge extracts mdpi.com.

Quantification: For quantitative analysis, LC-MS/MS (tandem mass spectrometry) is often employed, utilizing specific precursor-to-product ion transitions (Selected Reaction Monitoring, SRM, or Multiple Reaction Monitoring, MRM) for high sensitivity and selectivity. This allows for accurate determination of this compound concentrations, with reported retention times in LC-MS around 6.414 minutes nih.gov or 10.50 minutes nih.govpreprints.org.

Table 7.2.2: Representative LC-MS Findings for this compound

| Technique | Sample Matrix/Context | Retention Time (min) | Ionization Mode | Precursor Ion (m/z) | Characteristic Fragment Ions (m/z) | Application | Reference |

| LC-ESI-QTOF | Various extracts | ~6.4 | POSITIVE | 286.2741 ([M+H]⁺) | 62.0595, 269.2473 | Metabolomic profiling, Identification | nih.gov |

| UPLC-Q-TOF-MSE | Cinnamomum tamala leaves | 10.50 | POSITIVE | 242.2466 ([M+H]⁺) | 116.0578, 102.0954, 91.0591 | Metabolite identification, Quantification | nih.govpreprints.org |

| LC-MS | Buffalo milk | Not specified | Not specified | Not specified | Not specified | Metabolomic profiling, Biomarker identification | unina.itmdpi.com |

Compound List:

this compound

High-Performance Liquid Chromatography (HPLC) for Purification and Purity Determination

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating, identifying, and quantifying components within a mixture. For this compound, HPLC is invaluable for both purifying the compound and determining its purity.

The principle behind HPLC separation relies on the differential partitioning of analytes between a stationary phase (packed within a column) and a mobile phase (a liquid solvent or mixture of solvents) that is pumped through the column. For fatty acid amides like this compound, which possess both a polar amide group and a long non-polar hydrocarbon chain, reversed-phase HPLC (RP-HPLC) is commonly employed. In RP-HPLC, a non-polar stationary phase (e.g., C18 silica) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol) aip.org. This compound, being less polar due to its long alkyl chain, will be retained longer on the non-polar stationary phase compared to more polar impurities.

Research has demonstrated the utility of HPLC in analyzing fatty acid amides. For instance, a study on fatty acid amides synthesized from ketapang kernel oil utilized a C-18 ODS 2 column with a mobile phase of acetonitrile and water (90:10 v/v) at a flow rate of 1.0 mL/min, with detection at 213 nm aip.org. This setup allowed for the profiling of various fatty acid amides, indicating that HPLC can effectively separate and quantify these compounds. Another application involves the analysis of crude fatty acid amides, where HPLC has been used to determine purity levels, with one example showing a crude oleylamide sample having a purity of 74%-76% google.com. Subsequent purification via recrystallization and HPLC analysis yielded a purified oleylamide with 90% purity google.com.

While specific HPLC parameters for this compound itself are not universally detailed across all sources, the general methodology for fatty acid amides suggests that optimizing the mobile phase composition (e.g., acetonitrile:water ratios), flow rate, column temperature, and detector wavelength (often in the UV range, around 210-230 nm for amides) would be critical for achieving effective separation and accurate purity determination aip.orgnih.govalwsci.com.

Table 1: Typical HPLC Parameters for Fatty Acid Amide Analysis

| Parameter | Typical Value/Description | Notes |

| Column | C18 reversed-phase column (e.g., C18 ODS 2) | Provides separation based on hydrophobicity. |

| Mobile Phase | Acetonitrile/Water mixture (e.g., 90:10 v/v) | Polarity can be adjusted for optimal separation. |

| Flow Rate | 0.5 - 1.5 mL/min | Affects separation efficiency and analysis time. |

| Wavelength | 210 - 230 nm | Amide functional group absorbs UV light in this range. |

| Injection Vol. | 10 - 20 µL | Standard volume for reproducible injections. |

| Temperature | 25 - 40 °C | Column temperature can influence retention times and resolution. |

Other Advanced Analytical Tools in Chemical Biology Research

Beyond chromatography, other advanced techniques provide critical insights into the molecular and material properties of this compound.

X-ray Crystallography for Molecular Structure Determination

X-ray crystallography is a powerful technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid nih.govanton-paar.comazolifesciences.com. This method involves directing a beam of X-rays at a single crystal of the substance. The X-rays are diffracted by the regularly arranged atoms in the crystal lattice, producing a diffraction pattern nih.govazolifesciences.com. By analyzing the angles and intensities of these diffracted beams, scientists can reconstruct a map of electron density, which reveals the positions of atoms and the nature of chemical bonds within the molecule nih.govanton-paar.comazolifesciences.com.

Table 2: Key Information Obtained from X-ray Crystallography

| Information Type | Description | Relevance to this compound |

| Atomic Coordinates | Precise positions of each atom in the crystal lattice. | Defines the exact 3D molecular structure, including bond lengths and angles. |

| Bond Lengths | The distances between bonded atoms. | Crucial for understanding molecular stability and reactivity. |

| Bond Angles | The angles between three connected atoms. | Defines the molecular geometry and conformation. |

| Unit Cell Dimensions | The size and shape of the smallest repeating unit of the crystal lattice. | Provides information about crystal packing and intermolecular forces. |

| Space Group | Describes the symmetry elements and arrangement of atoms within the unit cell. | Helps in understanding crystal packing and potential polymorphism. |

| Electron Density Map | A representation of the distribution of electrons within the crystal. | Used to locate atoms and confirm the molecular structure. |

Differential Scanning Calorimetry (DSC) for Phase Transition Studies

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature filab.frnih.govwikipedia.org. This allows for the detection and quantification of thermal events such as melting, crystallization, glass transitions, and other phase transitions filab.frnih.govwikipedia.orgmdpi.com. For this compound, DSC is instrumental in understanding its thermal behavior, particularly its melting point and potential solid-state phase transitions.

Long-chain fatty acid amides are known to exhibit distinct melting and crystallization behaviors, which are influenced by their chain length and the presence of hydrogen bonding between amide groups researchgate.net. While specific DSC data for this compound are not extensively detailed in the provided search results, studies on similar fatty acid amides offer insights. For instance, research on other fatty acid amides has reported melting temperatures and enthalpies of fusion using DSC sci-hub.rumdpi.com. For example, various monoamides synthesized from carboxylic acids (C8–C18) showed melting temperatures ranging from 62.2 °C to 116.4 °C, with enthalpies of fusion varying between 25.8 kJ/kg and 149.7 kJ/kg mdpi.com. Oleamide (B13806), a related unsaturated fatty acid amide, has been shown to exhibit multiple reversible solid-state phase transitions, indicating polymorphism acs.org.

This compound, being a saturated fatty acid amide, is expected to have a defined melting point. Based on general trends, increasing the carbon chain length of fatty acid amides typically increases their melting points researchgate.net. A literature search indicates that this compound has a melting point of 111-112 °C cas.org. DSC analysis would confirm this value and could potentially reveal other thermal events, such as solid-state phase transitions or crystallization behavior upon cooling from the melt.

Computational Approaches and Theoretical Modeling in Pentadecanamide Studies

Quantum Mechanical Calculations for Electronic Structure and Reactivity

Quantum mechanical (QM) calculations are fundamental for determining the electronic structure and predicting the reactivity of molecules. These methods, based on solving the Schrödinger equation, provide detailed information about electron distribution, molecular orbitals, and energy landscapes. For pentadecanamide, QM calculations can elucidate the nature of chemical bonds, identify reactive sites, and predict reaction pathways. Techniques such as Density Functional Theory (DFT) are commonly employed for their balance of accuracy and computational cost, allowing for the calculation of properties like partial atomic charges, dipole moments, and ionization potentials. These calculations are essential for understanding how this compound might interact chemically with other molecules or biological targets. While specific QM studies on this compound are not extensively detailed in the provided search results, the general application of QM methods is well-established for characterizing molecular properties and reactivity kyoto-u.ac.jpchemrxiv.orggaussian.com.

Molecular Mechanics and Force Field Development for this compound Systems

Molecular Mechanics (MM) methods, in conjunction with force fields, offer a computationally efficient way to simulate the behavior of larger molecular systems, including this compound. Force fields are collections of parameters and functional forms that describe the potential energy of a system based on the positions of its atoms wikipedia.orgnih.gov. They are crucial for molecular dynamics (MD) and Monte Carlo simulations.

The development of accurate force fields is vital for reliable simulations. This involves parameterizing models based on experimental data or high-level quantum mechanical calculations nih.govrsc.org. For this compound, a well-parameterized force field would enable simulations of its behavior in various environments, such as in solution or within biological membranes. Machine-learned force fields are an emerging area, aiming to improve accuracy and extensibility by training on large quantum chemical datasets rsc.orgarxiv.org. These advancements can lead to more precise predictions of molecular properties and interactions for compounds like this compound.

In Silico Prediction of Biological Interactions

Predicting how this compound interacts with biological systems is a key application of computational chemistry. Various in silico techniques are employed to model these interactions, aiding in drug discovery and understanding biological mechanisms.

Protein-Ligand Docking and Scoring

Protein-ligand docking is a computational method used to predict the preferred orientation of one molecule (ligand) to another (protein) when bound to each other. This process involves searching for plausible binding poses and then scoring these poses to estimate the binding affinity. Scoring functions, such as GlideScore, are empirical functions designed to rank compounds based on their predicted binding strength schrodinger.comnih.govnih.gov. These methods are critical for identifying potential biological targets that this compound might interact with, or for designing new molecules with similar binding characteristics. While specific docking studies involving this compound were not directly found, the general methodology is widely applied in drug discovery for predicting binding interactions nih.govmdpi.com.

Molecular Dynamics Simulations for Conformational Ensembles

Molecular Dynamics (MD) simulations are powerful tools for studying the dynamic behavior of molecules and generating their conformational ensembles. These simulations track the movement of atoms over time, providing insights into flexibility, stability, and the range of conformations a molecule can adopt mdpi.comarxiv.orgbiorxiv.orgnih.gov. For this compound, MD simulations could reveal how its structure changes in response to its environment, how it samples different spatial arrangements, and how these dynamics might influence its biological activity. Techniques like replica exchange solute tempering (REST) are used to enhance sampling efficiency for complex systems arxiv.org. Understanding these conformational ensembles is crucial for interpreting molecular recognition events and predicting binding modes mdpi.comnih.gov.

Pharmacophore Modeling for Target Identification

Pharmacophore modeling is a computational technique that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) necessary for a molecule's biological activity nih.govdovepress.comcomputabio.comunina.itdergipark.org.tr. By creating a pharmacophore model, researchers can virtually screen large compound libraries to identify molecules that match these essential features, thereby predicting potential biological targets or novel drug candidates. This approach can be used for target identification, lead optimization, and predicting absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties nih.govdovepress.comdergipark.org.tr. While specific pharmacophore models for this compound were not found, the principle is widely applied in computational drug design for identifying molecules with desired biological interactions nih.govcomputabio.comdergipark.org.tr.

Research Gaps and Future Directions in Pentadecanamide Studies

Elucidation of Undefined Biosynthetic and Catabolic Pathways

A fundamental gap in our knowledge of pentadecanamide lies in its metabolism. The precise biochemical pathways that govern its synthesis (anabolism) and breakdown (catabolism) are not yet fully defined. Biochemical pathways are series of interconnected chemical reactions, catalyzed by specific enzymes, that convert substrates into products. byjus.com Anabolic pathways construct complex molecules from simpler ones, requiring energy, while catabolic pathways break down larger molecules, releasing energy. lumenlearning.com

While the metabolism of other related fatty acid amides, such as the N-acylethanolamines (NAEs), has been studied more extensively, it is unclear if this compound follows a similar route. For instance, the NAE anandamide (B1667382) is primarily synthesized through the action of N-acyl-phosphatidylethanolamine-specific phospholipase D (NAPE-PLD) and degraded by fatty acid amide hydrolase (FAAH). researchgate.net However, the specific enzymes responsible for the synthesis and degradation of primary fatty amides like this compound remain to be identified. Future research must focus on identifying the specific synthases, hydrolases, and other enzymes involved. A key question is whether the synthesis of these amides occurs primarily in the brain or in peripheral organs. nih.gov Answering this will provide a foundational understanding of how its levels are regulated in health and disease.

Discovery of Novel Biological Targets and Their Precise Molecular Mechanisms

While studies have associated plasma levels of this compound with conditions like Alzheimer's disease, its direct biological targets and the mechanisms through which it exerts its effects are largely unknown. nih.gov For a compound to be considered a true signaling molecule, it should have defined synthetic and catabolic pathways and the ability to interact with specific molecular targets, such as receptors or enzymes, to initiate a cellular response. ucl.ac.be

The discovery of these targets is a critical future direction. Research on similar lipid amides, like palmitoylethanolamide (B50096) (PEA), has shown they interact with enzymes such as N-acylethanolamine-hydrolyzing acid amidase (NAAA), making these enzymes potential therapeutic targets. researchgate.net Future studies on this compound should investigate its potential to bind to and modulate known receptors, such as G protein-coupled receptors (GPCRs), or to influence the activity of key enzymes involved in signaling pathways. Uncovering these interactions is essential to move from correlation to a causal understanding of this compound's biological function.

Development of Highly Selective this compound Probes and Modulators

Progress in understanding the molecular mechanisms of this compound is hampered by a lack of specific chemical tools. The development of highly selective chemical probes and modulators is a crucial step for future research. nih.gov Chemical probes are specially designed molecules that can be used to label and track the compound or its binding partners, while modulators are compounds that can selectively enhance (agonists) or inhibit (antagonists) its activity. nih.govconfotherapeutics.com

These tools would enable researchers to:

Identify and isolate the specific receptors or enzymes that this compound interacts with.

Visualize the localization of this compound and its targets within cells and tissues.

Precisely manipulate the this compound signaling system to study its downstream effects.

The design of such molecules presents challenges, including ensuring high specificity and understanding how they might be altered by metabolic processes in the body. nih.gov However, their development is indispensable for the rigorous pharmacological characterization of this compound.

Integration of Multi-Omics Data for Comprehensive Systemic Understanding

To gain a holistic view of this compound's role, future research must integrate data from multiple "omics" fields. nih.gov Multi-omics approaches combine datasets from genomics, transcriptomics, proteomics, and metabolomics to understand the flow of information from the genetic level to functional outcomes. frontlinegenomics.comrsc.org Research has already suggested that findings from metabolomic studies on primary fatty amides should be integrated with proteomics and genetics to better understand the underlying mechanisms of their activity. nih.gov

Such an integrated approach can bridge the gap from genotype to phenotype, providing a comprehensive picture of how this compound functions within a complex biological system. nih.gov

Table 1: Potential Contributions of Multi-Omics Approaches to this compound Research

| Omics Field | Description | Potential Insights for this compound Research |

|---|---|---|

| Genomics | Study of the complete set of DNA (genome), including genes and their variations. | Identify genes encoding the enzymes responsible for this compound synthesis and degradation. Discover genetic variants that lead to altered this compound levels. |

| Transcriptomics | Study of the complete set of RNA transcripts (transcriptome) produced by an organism. | Quantify the expression levels of genes related to this compound metabolism in different tissues or disease states. |

| Proteomics | Study of the complete set of proteins (proteome) produced by an organism. | Identify and quantify the proteins that function as receptors or binding partners for this compound. Analyze how protein expression changes in response to this compound levels. |

| Metabolomics | Study of the complete set of small molecules (metabolome) within a cell, tissue, or organism. nih.gov | Measure levels of this compound and related metabolites in various biological samples. Identify metabolic pathways that are impacted by changes in this compound concentration. |

Exploration of this compound's Role in Inter-Kingdom Signaling